2,5-Dimethylbenzothiazole

Descripción

Overview of Benzothiazole (B30560) Heterocycles in Scientific Research

Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring. jchemrev.comscispace.comnih.gov This structural motif is prevalent in numerous natural products and synthetic compounds, making it a "privileged structure" in medicinal chemistry. jchemrev.comscispace.com The benzothiazole nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological potential. scispace.comnih.gov Researchers have extensively studied benzothiazole derivatives for their potential applications in treating a variety of conditions. jchemrev.comnih.gov Beyond medicine, these compounds are integral to materials science, finding use in the creation of dyes, polymers, and as corrosion inhibitors. jchemrev.comresearchgate.net

Significance of Methyl Substituents in Benzothiazole Chemistry

The addition of methyl groups to the benzothiazole scaffold significantly influences the molecule's chemical and physical properties. The position of these methyl substituents can dramatically alter the compound's electronic distribution, reactivity, and biological activity. For instance, a methyl group at the 2-position directly impacts the electron density of the thiazole ring's nitrogen atom, while a methyl group on the benzene ring, as in the 5-position, modifies the electronic properties of the aromatic system. This dual substitution creates a unique electronic environment that distinguishes it from other isomers. The placement of methyl groups can also affect the regioselectivity of further chemical reactions and has been shown to influence the antimicrobial and antifungal activity of benzothiazole derivatives. jchemrev.com

Scope and Research Objectives for 2,5-Dimethylbenzothiazole Investigations

Research into this compound is driven by its potential as a versatile building block in organic synthesis and its interesting biological profile. Investigations aim to explore its use in creating more complex, biologically active molecules. semanticscholar.orgsolubilityofthings.com A key objective is to understand how the specific 2,5-dimethyl substitution pattern influences its reactivity and interactions with biological targets. Studies also focus on its applications in materials science, such as in the development of dyes and agricultural chemicals. solubilityofthings.comchemimpex.com

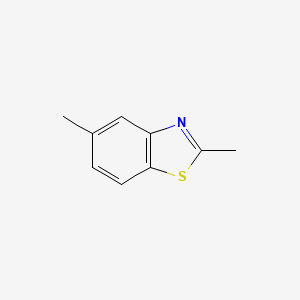

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHANCLXYCNTZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059121 | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-26-1 | |

| Record name | 2,5-Dimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8YB2EH8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 2,5 Dimethylbenzothiazole and Its Derivatives

Strategies for the Synthesis of 2,5-Dimethylbenzothiazole

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. mdpi.com For the synthesis of this compound, this would typically involve the reaction of 4-methyl-2-aminobenzenethiol with a reagent providing the 2-methyl group, such as acetic acid or its derivatives.

The general approach involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. mdpi.comresearchgate.net For instance, reactions with aldehydes are often promoted by catalysts and oxidants. mdpi.com Zinc acetate (B1210297) has been used as an effective catalyst for the condensation of substituted 2-aminothiophenols with aldehydes under solvent-free conditions, yielding 2-arylbenzothiazoles in high yields. mdpi.com Another established method is the Jacobson cyclization, which involves the intramolecular cyclization of N-acyl-2-aminothiophenols. For this compound, this would proceed from N-(4-methyl-2-mercaptophenyl)acetamide, often using an oxidant like potassium ferricyanide (B76249). biorxiv.org

Table 1: Representative Condensation Reactions for Benzothiazole (B30560) Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol (B119425), Aromatic Aldehydes | Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free, 80 °C, 30-60 min | 2-Arylbenzothiazoles | 67–96% | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol (B145695), Room Temp, 1 h | 2-Arylbenzothiazoles | High | mdpi.com |

| 2-Aminothiophenol, N-protected amino acids | Molecular Iodine | Solvent-free, 20-25 min | 2-(Amino acid derived)benzothiazoles | 54-98% | mdpi.com |

Beyond the direct condensation with aminobenzenethiols, cyclization strategies can utilize precursors where the thiol and amino functionalities are part of a larger molecule containing a carbonyl or cyano group.

Copper-catalyzed methods have proven efficient for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org This approach is applicable to a wide array of nitriles, including aromatic, heterocyclic, and aliphatic variants, providing the corresponding benzothiazole derivatives in excellent yields. organic-chemistry.org The reaction is typically performed under mild conditions using a catalyst like copper(II) acetate in a solvent such as ethanol. organic-chemistry.org Another novel approach utilizes cyanogen (B1215507) gas as a cost-effective C1 synthon to react with dithianes, leading to the formation of 2-cyanothiazole (B74202) derivatives, which highlights the utility of cyano-containing reagents in thiazole synthesis. nih.gov The versatility of cyano groups is further demonstrated by the use of precursors like cyanoacetohydrazide, which contains multiple reactive functional groups that can be selectively involved in cyclization reactions to form various heterocycles. chemrxiv.org

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step and have been applied to the functionalization of the benzothiazole core. researchgate.netresearchgate.net A notable example is a novel, catalyst-free, three-component reaction involving this compound, dialkyl acetylenedicarboxylates, and a 1,3-dicarbonyl compound (like 1,3-dimethylbarbituric acid) or a phenol (B47542) derivative (like 2,6-dimethyl phenol). researchgate.net This reaction proceeds smoothly at room temperature to produce highly functionalized spiro pyrrolobenzothiazole derivatives in good yields. researchgate.net Such MCRs are highly valuable as they allow for the direct functionalization of the pre-formed this compound ring in a one-pot operation. researchgate.net

Table 2: Multi-Component Reaction for Functionalization of this compound

| Component 1 | Component 2 | Component 3 | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Dialkyl acetylenedicarboxylate | 1,3-Dimethylbarbituric acid | Room Temperature, Catalyst-free | Spiro pyrrolobenzothiazole derivative | researchgate.net |

| This compound | Dialkyl acetylenedicarboxylate | 2,6-Dimethyl phenol | Room Temperature, Catalyst-free | Tetrahydropyrrolo[1,2-a]-2-methylbenzothiazole-3-spiro-1'-cyclohexa-2',5'-dien-4'-one derivative | researchgate.net |

In line with the principles of green chemistry, several environmentally benign methods for benzothiazole synthesis have been developed. mdpi.comwjpmr.comchemijournal.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient conditions. mdpi.comqut.edu.au

One such method involves an aerobic, visible-light-driven photoredox catalysis for the radical cyclization of thioanilides. acs.org This reaction uses visible light as the driving force and molecular oxygen as the terminal oxidant, with water being the only byproduct. acs.org Another green approach utilizes a mixture of H₂O₂/HCl as a catalyst system in ethanol at room temperature for the condensation of 2-aminothiophenol and aldehydes. mdpi.com The use of carbon dioxide (CO₂) as a C1 source has also been explored. The cyclization of 2-aminobenzenethiol compounds with CO₂ and a hydrosilane can produce a range of benzothiazoles in high yields under mild conditions, often using an ionic liquid as a catalyst. mdpi.com

Multi-Component Reaction Approaches for Functionalization

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Studies have employed both experimental and computational techniques to elucidate the intricate steps of benzothiazole formation.

The cyclization of 2-aminothiophenol derivatives is a key step in many benzothiazole syntheses. The mechanism typically begins with the formation of an imine or a related intermediate from the reaction between the amino group and a carbonyl compound. This is followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon, forming a benzothiazoline (B1199338) intermediate. mdpi.com The final step is the oxidation of this intermediate to the aromatic benzothiazole ring.

Computational studies using density functional theory (DFT) have provided deeper insights into these pathways. For example, in a ruthenium-catalyzed synthesis from N-arylthioureas, the mechanism was found to involve several steps, including a condensation reaction significantly enhanced by the ruthenium complex. researchgate.net In visible-light-driven photoredox reactions, the mechanism is believed to involve a radical cyclization, where a sulfur radical is generated, which then adds to the benzene ring. acs.org Experimental evidence, such as the use of radical scavengers, can help confirm the involvement of radical pathways. researchgate.net In copper-catalyzed reactions with nitriles, mechanistic studies suggest the formation of a sulfilimine intermediate, with the intramolecular cyclization being facilitated by copper coordination. organic-chemistry.org

Studies on Catalyst-Free Reaction Pathways

The development of synthetic methods that avoid the use of metal catalysts and additives is a significant goal in green chemistry. For benzothiazole derivatives, several catalyst-free pathways have been established, offering advantages such as reduced cost, simpler purification, and lower environmental impact.

One notable catalyst- and additive-free method involves a three-component, one-pot reaction using aromatic amines, aliphatic amines, and elemental sulfur. nih.govacs.org This approach facilitates the formation of two C–S bonds and one C–N bond through the cleavage of C–N and C–H bonds. nih.govacs.org In this process, dimethyl sulfoxide (B87167) (DMSO) serves not only as the solvent but also as the oxidant for the cyclization reaction. nih.govacs.org This method is valued for its operational simplicity, broad substrate scope, and good tolerance of various functional groups. nih.govacs.org

Another catalyst-free approach involves the reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide, using ammonia (B1221849) borane (B79455) (BH3NH3) as a reductant. rsc.org This method is unprecedented in its use of CO2 as a C1 resource for synthesizing 2-unsubstituted benzothiazoles without a catalyst. rsc.org Mechanistic studies indicate that BH3NH3 plays a crucial role by reducing CO2, cleaving the disulfide S-S bond, and activating the N-H bond of the amino group. rsc.org

Furthermore, the synthesis of 2-alkyl or aryl-substituted benzothiazoles can be achieved at room temperature by simply combining 2-aminothiophenols with various aldehydes in ethanol. exlibrisgroup.com This benign procedure offers nearly quantitative yields, high atom economy, and produces no toxic waste. exlibrisgroup.com

Three-component reactions are particularly effective for catalyst-free synthesis. For instance, the reaction between 2-methylbenzothiazole (B86508) or this compound, acetylenic esters, and 1,3-dicarbonyl compounds proceeds smoothly at room temperature without any catalyst to produce spiro pyrrolobenzothiazole derivatives. researchgate.netresearchgate.netwiley.com Similarly, reacting benzothiazoles with ethyl bromocyanoacetate and indole (B1671886) derivatives in acetone (B3395972) under reflux yields functionalized benzothiazole derivatives without a catalyst. semanticscholar.org

Table 1: Overview of Catalyst-Free Reaction Pathways for Benzothiazole Synthesis

| Reaction Type | Starting Materials | Key Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Three-Component Reaction | Aromatic amines, Aliphatic amines, Elemental Sulfur | DMSO (Solvent & Oxidant) | 2-Substituted Benzothiazoles | nih.govacs.org |

| Reductive Cyclization | bis(2-Aminophenyl) disulfide, CO2, BH3NH3 | Catalyst-free | 2-Unsubstituted Benzothiazoles | rsc.org |

| Condensation | 2-Aminothiophenols, Aldehydes | Ethanol, Room Temperature | 2-Substituted Benzothiazoles | exlibrisgroup.com |

| Three-Component Reaction | This compound, Acetylenic esters, 1,3-Dicarbonyl compounds | CH2Cl2, Room Temperature | Spiro Pyrrolobenzothiazole Derivatives | researchgate.netresearchgate.netwiley.com |

| Three-Component Reaction | Benzothiazoles, Ethyl bromocyanoacetate, Indole derivatives | Acetone, Reflux | Functionalized Benzothiazole Derivatives | semanticscholar.org |

Photoelectrocatalytic Cross-Dehydrogenative Coupling Mechanisms

A novel photoelectrocatalytic strategy has been developed for the synthesis of 2-alkylbenzothiazoles via the cross-dehydrogenative coupling of benzothiazoles with unactivated aliphatic C-H bonds, such as those in alkanes. chemrxiv.orgresearchgate.netchemrxiv.org This method combines photocatalysis with electrochemistry to achieve a net-oxidative transformation under mild conditions. chemrxiv.orgchemrxiv.org

The mechanism relies on tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst. chemrxiv.orgresearchgate.net Upon irradiation, TBADT becomes a potent hydrogen atom transfer (HAT) agent, capable of cleaving strong C(sp3)-H bonds in the aliphatic substrate. chemrxiv.orgresearchgate.netchemrxiv.org The electrochemical component of the system is essential for scavenging the extra electrons generated during the process, ensuring the catalytic cycle can continue with high faradaic efficiency. chemrxiv.orgresearchgate.net

Kinetic analysis of the reaction has revealed the transient formation of a redox-neutral adduct, 2-alkylbenzothiazoline. chemrxiv.orgresearchgate.netrsc.org Further investigations using cyclic voltammetry and laser flash photolysis have shown that TBADT exhibits a "chameleonic" behavior, playing three distinct roles:

HAT photocatalyst: Activates the strong C-H bonds of the alkane. chemrxiv.orgresearchgate.net

Photoredox catalyst: Activates the intermediate 2-alkylbenzothiazoline. chemrxiv.orgresearchgate.net

Electrocatalyst: Promotes the oxidation of short-lived radical intermediates. chemrxiv.orgresearchgate.net

The use of a potentiostatic mode allows for precise control over the multifaceted reactivity of TBADT and enables its recovery after each cycle. chemrxiv.orgresearchgate.net This versatile approach has even been demonstrated to work effectively when the potentiostat is replaced by simple batteries. chemrxiv.orgresearchgate.net

Derivatization Strategies and Functional Group Transformations

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives through various functional group transformations. These derivatization strategies are crucial for developing new compounds with specific chemical and biological properties.

A novel and efficient one-pot, three-component reaction has been developed for the synthesis of spiro pyrrolobenzothiazole derivatives. researchgate.netwiley.comresearchgate.net This reaction involves the combination of this compound, an acetylenic ester (such as dimethyl acetylenedicarboxylate), and a 1,3-dicarbonyl compound (like 1,3-indanedione or 1,3-dimethylbarbituric acid). researchgate.netresearchgate.netwiley.com

The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758) (CH2Cl2) without the need for a catalyst. researchgate.netwiley.com The proposed mechanism involves the initial reaction of this compound with the acetylenic ester to form a zwitterionic intermediate. wiley.com This intermediate is then trapped by the acidic C-H of the 1,3-dicarbonyl compound, leading to the formation of the final spirocyclic product in good yields. wiley.com This method is highly advantageous as the reactants can be mixed directly without any prior activation, offering a straightforward route to functionalize the benzothiazole core. wiley.com

Table 2: Synthesis of Spiro Pyrrolobenzothiazole Derivatives

| Benzothiazole Component | Acetylenic Ester | 1,3-Dicarbonyl Compound | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| This compound | Dimethyl acetylenedicarboxylate | 1,3-Indanedione | CH2Cl2, Room Temp, 8h | Spiro[indene-2,3'-pyrrolo[2,1-b]benzothiazole] derivative | researchgate.netwiley.com |

| This compound | Diethyl acetylenedicarboxylate | 1,3-Dimethylbarbituric acid | CH2Cl2, Room Temp, 8h | Spiro[pyrimidine-5,3'-pyrrolo[2,1-b]benzothiazole] derivative | researchgate.netwiley.com |

Benzothiazole-based Schiff bases are a significant class of derivatives synthesized through the condensation reaction of an amino-substituted benzothiazole with an aldehyde or ketone. researchgate.netchemmethod.com For example, 2-aminobenzothiazole (B30445) derivatives can react with various aldehydes, such as pyrrole-2-aldehyde or pyridine-2-aldehyde, to form the corresponding Schiff base ligands. researchgate.net

The synthesis is typically carried out by refluxing equimolar amounts of the amino-benzothiazole and the carbonyl compound in a suitable solvent like ethanol. chemmethod.com A catalytic amount of acid or base may be added to facilitate the reaction. chemmethod.com The formation of the imine (C=N) bond is the key step in this transformation. These Schiff base ligands are of great interest due to their ability to form stable complexes with various metal ions, leading to compounds with diverse applications. researchgate.netchemmethod.com

The synthesis of 2-carbamoylbenzothiazoles can be achieved through a two-step process starting from substituted anilines. sciforum.netscilit.com In the first step, monothiooxamides are prepared by reacting anilines with chloroacetamide and sulfur in the presence of triethylamine. sciforum.netscilit.com

In the second step, these monothiooxamides undergo oxidative cyclization using potassium ferricyanide (K3Fe(CN)6) in an alkaline solution to yield the target 2-carbamoylbenzothiazoles. sciforum.netscilit.com An interesting aspect of this reaction is the concurrent formation of thiooxanilic acids as by-products. sciforum.net The ratio of the desired carbamoylbenzothiazole to the thiooxanilic acid by-product is influenced by factors such as the nature of substituents on the phenyl ring, the solubility of the starting monothiooxamide, and the concentration of the alkali. sciforum.net These thiooxanilic acids can themselves be cyclized to form benzothiazole-2-carboxylic acids. sciforum.netscilit.com

The benzothiazole scaffold is a privileged structure in medicinal chemistry and is frequently used in the design of hybrid molecules for multi-target drug discovery. jchemrev.com This strategy, also known as polypharmacology, aims to develop single molecules that can modulate multiple biological targets, which can lead to improved therapeutic efficacy, especially for complex diseases like cancer or Alzheimer's. rsc.org

Molecular hybridization involves covalently linking the benzothiazole core with other pharmacophores. f1000research.com For example, new hybrids have been synthesized by combining benzothiazole with natural monoterpenoids like thymol (B1683141) and carvacrol, resulting in compounds with potential cosmetic applications. mdpi.com In another approach, hybrid molecules linking a benzothiazole moiety to a hydroxamic acid group have been designed as potential histone deacetylase (HDAC) inhibitors for anticancer therapy. f1000research.com

Furthermore, benzothiazole has been integrated with a 1,2,3-triazole linker to create hybrid hydrazone/thiosemicarbazone derivatives that act as potent EGFR inhibitors. rsc.org Similarly, methoxyquinolone-benzothiazole hybrids have been developed as novel fluorescent luminogens. mdpi.com These examples demonstrate the versatility of the benzothiazole core in creating diverse hybrid compounds for multi-target applications. f1000research.commdpi.comrsc.orgmdpi.com

Functionalization for Fluorescent Markers and Dyes

The benzothiazole scaffold, particularly the this compound framework, is a cornerstone in the development of advanced fluorescent materials. Its rigid, electron-rich heterocyclic structure serves as an excellent fluorophore that can be systematically modified to create a diverse range of fluorescent markers and dyes with tailored photophysical properties. Functionalization of the benzothiazole core allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity, making these derivatives suitable for applications from bioimaging to materials science. Key strategies for functionalization include the synthesis of azo dyes, the development of 'click-on' fluorogenic probes, and the creation of cyanine (B1664457) and quinone-based dyes.

The inherent fluorescence of the benzothiazole core can be explained by mechanisms such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). semanticscholar.org These processes, often enhanced by the addition of specific functional groups, can lead to desirable properties like large Stokes shifts, which improve the sensitivity of fluorescence detection by minimizing self-quenching and background interference. semanticscholar.orgresearchgate.net

Detailed Research Findings

Research into the functionalization of benzothiazoles has yielded a variety of dye classes with distinct characteristics. The strategic introduction of electron-donating or electron-withdrawing groups, as well as the extension of the π-conjugated system, are common and effective approaches.

One significant area of development is in 'click-on' fluorogenic dyes. These molecules are designed to be weakly fluorescent initially but exhibit a substantial increase in fluorescence intensity upon undergoing a "click" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov This property is highly advantageous for labeling biomolecules, as it reduces background signals from unreacted dye molecules. nih.gov For example, 2-ethynyl-benzothiazole derivatives have been synthesized for this purpose. The process can involve the nitration of a benzothiazole precursor, followed by reduction of the nitro group to an amine, and subsequent functionalization to introduce the alkyne group. nih.gov The introduction of an electron-donating dimethylamino group at the 6-position of the benzothiazole ring has been shown to cause a significant red-shift in the emission wavelength, from around 360 nm to 500 nm in aqueous buffer. nih.gov

Azo dyes represent another major class of dyes derived from benzothiazole precursors. These are typically synthesized through the diazotization of a heterocyclic amine followed by coupling with a suitable partner molecule. semanticscholar.orgresearchgate.net For instance, novel solid-state fluorescent azo dyes have been created using 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as an electron donor group, resulting in dyes with high molar extinction coefficients and strong fluorescence under UV light. researchgate.net These dyes also exhibit excellent thermal stability, making them suitable for applications in polymers. researchgate.net Similarly, hetarylazopyrazolone dyes are synthesized by reacting 1-(2-benzothiazolyl)-3-methylpyrazol-5-one with diazotized heterocyclic amines. semanticscholar.orgresearchgate.net

Cyanine dyes containing the benzothiazole moiety are widely used as biological markers, particularly for staining nucleic acids. researchgate.net Their synthesis allows for the creation of both symmetrical and asymmetrical structures, where the extension of the polymethine chain between the heterocyclic rings leads to a predictable bathochromic (red) shift in the absorption spectrum. researchgate.net

Furthermore, this compound and its derivatives serve as intermediates in the synthesis of other dye classes. For example, 2-amino-5,6-dimethylbenzothiazole (B160278) can be used as a nucleophile in vinylic substitution reactions with 2,3-dichloro-1,4-naphthoquinone to produce N-substituted quinone dyes. researchgate.net Additionally, multi-component reactions involving this compound, ethyl bromocyanoacetate, and indole derivatives have been used to synthesize novel heterocyclic compounds with potential applications as dyes or fluorescent probes. researchgate.netsemanticscholar.org

The table below summarizes key functionalization strategies and the properties of the resulting fluorescent derivatives.

| Functionalization Method | Key Precursors/Reactants | Resulting Dye/Marker Type | Key Research Findings |

|---|---|---|---|

| Click Chemistry | 2-ethynyl-benzothiazole derivatives, Azide-containing molecules | 'Click-on' Fluorogenic Dyes | Low baseline fluorescence; significant increase in intensity after 'click' reaction. Emission wavelength can be tuned (e.g., a 6-dimethylamino group causes a red-shift to ~500 nm). nih.gov |

| Azo Coupling | Diazotized heterocyclic amines, 1-(2-benzothiazolyl)-3-methylpyrazol-5-one | Hetarylazopyrazolone Dyes | Produces dyes with high tinctorial strength. semanticscholar.orgresearchgate.net |

| Azo Coupling | 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine | Solid-State Fluorescent Azo Dyes | Characterized by large Stokes shifts, high molar extinction coefficients (20,000–30,000 L·mol⁻¹·cm⁻¹), and good thermal stability (up to 270 °C). researchgate.net |

| Vinylic Substitution | 2-amino-5,6-dimethylbenzothiazole, 2,3-dichloro-1,4-naphthoquinone | N-substituted-1,4-naphthoquinone Dyes | A versatile method for synthesizing substituted quinone dyes with varied colors. researchgate.net |

| Multi-component Reaction | This compound, Ethyl bromocyanoacetate, Indole derivatives | Complex Heterocyclic Dyes | An efficient, one-pot synthesis method for creating novel complex dye structures. researchgate.netsemanticscholar.org |

| Condensation/Cyclization | N-alkylated benzothiazolium salts | Cyanine Dyes | Widely used as nucleic acid probes; extending the polymethine chain systematically red-shifts absorption and emission. researchgate.net |

Chemical Reactivity and Derivatives

Reactions at the Methyl Groups and Thiazole (B1198619) Ring

2,5-Dimethylbenzothiazole can undergo a variety of chemical transformations. The methyl group at the 2-position is particularly reactive and can participate in condensation reactions. wiley.comresearchgate.net The thiazole ring can be opened under certain conditions, for example, by reaction with ammonia (B1221849) or ethylenediamine. researchgate.net Oxidation of the sulfur atom can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. The benzene (B151609) ring can undergo electrophilic substitution reactions. Furthermore, the methyl group at the 5-position can be functionalized, for instance, through bromination using N-bromosuccinimide to form 5-bromomethyl-2-methylbenzothiazole, which can then be converted to other derivatives. prepchem.com

Applications in Scientific Research

Role as a Building Block in Organic Synthesis

2,5-Dimethylbenzothiazole serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. semanticscholar.orgsolubilityofthings.com It is used in multi-component reactions to construct novel molecular scaffolds. wiley.comresearchgate.netresearchgate.net For example, it reacts with acetylenic esters and 1,3-dicarbonyl compounds to produce spiro pyrrolobenzothiazole derivatives. wiley.comresearchgate.net It has also been used in the synthesis of various substituted benzothiazoles with potential applications in medicinal and materials chemistry. semanticscholar.org

Density Functional Theory (DFT) for Electronic Properties (e.g., HOMO-LUMO Gaps, Charge Distribution)

Use in the Development of Biologically Active Molecules

The this compound scaffold is of interest in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities. For instance, some derivatives have shown potential as antimicrobial and anticancer agents. ontosight.ai The unique structural and electronic properties imparted by the dimethyl substitution pattern make it a target for the rational design of new therapeutic agents.

Standard Molar Enthalpies of Formation (Gas-Phase and Condensed)

Potential in Materials Science and Industrial Chemistry

In the realm of materials science, this compound and its derivatives have shown potential. They are used as intermediates in the synthesis of dyes and pigments. solubilityofthings.comchemimpex.com There is also interest in their application as vulcanization accelerators in the rubber industry and as components in the formulation of agricultural chemicals. solubilityofthings.comchemimpex.com

Biological Activities and Pharmacological Investigations of 2,5 Dimethylbenzothiazole and Its Analogs

Antimicrobial Activity Studies

Derivatives of 2,5-dimethylbenzothiazole have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

The antibacterial properties of benzothiazole (B30560) derivatives have been extensively investigated. The incorporation of different substituents at various positions of the benzothiazole nucleus has been shown to modulate their antibacterial potency. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.comnih.gov

Research has shown that certain aminothiazole derivatives bearing an N-2,5-dimethylphenyl group exhibit significant activity against clinically important and multidrug-resistant pathogens. mdpi.com Specifically, 4-substituted thiazoles and naphthoquinone-fused thiazole (B1198619) derivatives have demonstrated excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. nih.gov The 2,5-dimethylphenyl scaffold is a common feature in many compounds with antimicrobial activity against a wide range of bacteria. nih.gov

Furthermore, the synthesis of Schiff bases derived from 2-amino-4,6-dimethylbenzothiazole and their metal complexes has yielded compounds with high biological activities against various bacterial species, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella sp., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The condensation of 2-hydrazino-4,6-dimethylbenzothiazole with aromatic aldehydes to form hydrazones, which are then converted to thiazolidin-4-ones, has also produced compounds with antibacterial activity. researchgate.net

Other studies have reported on benzothiazole-containing analogues of triclocarban (B27905) with potent antibacterial activity. mdpi.com For example, a benzothiazole analogue of TCC, bearing a 3,4-dichlorophenyl and a 6-chloro-1,3-benzothiazole moiety, was found to be highly active. mdpi.com Another derivative with a 2,6-xylyl and a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety showed greater activity against Staphylococcus aureus than TCC. mdpi.com

The table below summarizes the antibacterial activity of selected this compound analogs.

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Potency |

| N-2,5-Dimethylphenylthioureido Acid Derivatives | Multidrug-resistant Gram-positive pathogens | Promising antimicrobial candidates |

| 4-Substituted Thiazoles & Naphthoquinone-fused Thiazole Derivatives | Methicillin and tedizolid/linezolid-resistant S. aureus, Vancomycin-resistant E. faecium | Excellent activity |

| Schiff bases of 2-amino-4,6-dimethylbenzothiazole and their metal complexes | S. aureus, B. subtilis, Salmonella sp., E. coli, P. aeruginosa | High biological activities |

| Thiazolidin-4-ones from 2-hydrazino-4,6-dimethylbenzothiazole | General antibacterial | Active |

| Benzothiazole-containing analogues of triclocarban | S. aureus, E. faecalis | Potent activity, in some cases greater than TCC |

Antifungal Efficacy

Benzothiazole derivatives have also been recognized for their antifungal properties. The substitution pattern on the benzothiazole ring plays a crucial role in determining the antifungal efficacy. For instance, novel C-6 methyl-substituted benzothiazole derivatives have been evaluated for their antifungal activity against Candida albicans. scitechjournals.com In these studies, nitro group substitutions at the C-2 and C-7 positions were investigated, with some derivatives showing potent or moderate inhibitory activity. scitechjournals.com

The synthesis of 2-aryl substituted benzothiazoles has also yielded compounds with significant antifungal activity. ijpsr.com Certain derivatives demonstrated better or equal antifungal activity compared to the standard drug fluconazole (B54011) against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. ijpsr.com Similarly, the evaluation of 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives against various phytopathogenic fungi revealed that some compounds exhibited significant antifungal activities. nih.gov

Furthermore, research on N-2,5-dimethylphenylthioureido acid derivatives has shown that some of these compounds, particularly ester derivatives, exhibit broad-spectrum antifungal activity against drug-resistant Candida strains, including Candida auris, with activity greater than fluconazole. nih.gov Studies on condensed benzothiazoles have also reported a broad spectrum of antifungal activity, particularly against Penicillium sp. and A. niger. derpharmachemica.com

The table below presents a summary of the antifungal activity of various this compound analogs.

| Compound/Derivative Class | Fungal Strain(s) | Activity/Potency |

| C-6 Methyl-substituted Benzothiazole Derivatives | Candida albicans | Potent to moderate inhibitory activity |

| 2-Aryl Substituted Benzothiazoles | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Better or equal activity compared to fluconazole |

| 2-(Aryloxymethyl) Benzothiazole Derivatives | Phytopathogenic fungi | Significant antifungal activities |

| N-2,5-Dimethylphenylthioureido Acid Derivatives | Drug-resistant Candida strains, Candida auris | Broad-spectrum activity, greater than fluconazole |

| Condensed Benzothiazoles | Penicillium sp., Aspergillus niger | Broad-spectrum antifungal activity |

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. Benzothiazole derivatives have emerged as a promising class of compounds in this regard. gsconlinepress.comrsc.org A series of triazolobenzothiazole derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis, with several compounds showing promise. nih.gov

The synthesis of other benzothiazole derivatives, such as those with electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus, has also resulted in compounds with higher anti-tubercular activity. ejbps.com Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have highlighted their potential, with some derivatives showing better inhibition potency against M. tuberculosis compared to standard reference drugs. rsc.orgnih.gov

Anticancer and Antitumor Potential

The benzothiazole scaffold is a key pharmacophore in the design of anticancer agents. researchgate.net Derivatives of this compound have shown significant potential in inhibiting cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Growth (e.g., MDA-MB-435, HL-60, HCT-8, SF-295)

A wide range of benzothiazole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. chemistryjournal.net Substituted 2-(4-aminophenyl) benzothiazoles, in particular, have been developed as potent and selective antitumor agents. chemistryjournal.net

For instance, certain pyrimido benzothiazole derivatives were screened for their anticancer activity by the National Cancer Institute (NCI). One such derivative, N-(2,6-dichlorophenyl)-6-methylbenzo[d]thiazol-2-amine, showed the highest activity against the non-small cell lung cancer cell line HOP-92. researchgate.net Another compound, N-(2,6-dimethylphenyl)-6-methylbenzo[d]thiazol-2-amine, demonstrated remarkable anticancer activity against nine different subpanels of human tumor cell lines. researchgate.net

Research on aminothiazole derivatives bearing an N-2,5-dimethylphenyl group has also demonstrated their anticancer activity in A549 and Caco-2 cell culture models. mdpi.com Furthermore, a novel benzothiazole derivative showed the ability to reduce the viability of colorectal cancer cells in a time- and concentration-dependent manner. frontiersin.org

The table below provides examples of the anticancer activity of this compound analogs against specific cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Effect |

| N-(2,6-dichlorophenyl)-6-methylbenzo[d]thiazol-2-amine | HOP-92 (Non-small cell lung) | High anticancer activity |

| N-(2,6-dimethylphenyl)-6-methylbenzo[d]thiazol-2-amine | Leukemia SR, NCI-H5222, HCT-116, PC-3, MDA-MB-231/ATCC | Remarkable anticancer activity |

| Aminothiazole derivatives with N-2,5-dimethylphenyl group | A549 (Lung), Caco-2 (Colon) | Anticancer activity |

| Novel Benzothiazole Derivative | Colorectal cancer cells | Reduced cell viability |

Mechanistic Studies of Antitumor Action

The antitumor activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.netiiarjournals.org One of the key mechanisms involves the mitochondria-mediated intrinsic pathway of apoptosis. frontiersin.org

Studies have shown that certain benzothiazole derivatives can induce apoptosis by increasing the accumulation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. frontiersin.orgnih.gov This leads to the release of cytochrome C, which in turn activates a cascade of caspases, ultimately resulting in cell death. frontiersin.org For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells via the mitochondrial apoptotic pathway. frontiersin.org

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives are recognized for their potential to alleviate inflammation and pain. nih.govresearchgate.net The core structure is a key feature in the development of compounds with anti-inflammatory and analgesic effects. researchgate.netnih.gov

Newly synthesized benzothiazole derivatives carrying benzenesulphonamide and carboxamide moieties have been explored for their in vivo anti-inflammatory and analgesic activities. nih.gov In a study, compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov The analgesic effects of these compounds were also notable, with 17c , 17g , and 17i showing promising results in pain reduction experiments. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Analogs

| Compound | Anti-inflammatory Activity (% inhibition at 3h) | Analgesic Activity (ED50 µM/kg at 2h) |

|---|---|---|

| 17c | 80% | 89 |

| 17i | 78% | 69 |

| 17g | Not Reported | 156 |

| Celecoxib (Reference) | Not Reported | 70 |

Data sourced from a study on novel benzothiazole derivatives. nih.gov

The search for new and effective analgesics with improved safety profiles is a continuous effort in medicinal chemistry. bibliotekanauki.pl Compounds that modulate the TRPA1 ion channel, which is involved in pain and inflammation, are of particular interest. bibliotekanauki.pl

Antioxidant Effects and Radioprotective Potential

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage. derpharmachemica.com Benzothiazole derivatives have been investigated for their ability to counteract these effects. researchgate.netsmolecule.com

Several novel 2-aryl benzothiazole derivatives have been synthesized and screened for their antioxidant capabilities using DPPH and ABTS assays. derpharmachemica.com Among the synthesized compounds, BTA-1 , BTA-5 , and BTA-8 showed antioxidant activity comparable to or better than the standard, ascorbic acid, in the DPPH assay. derpharmachemica.com The ABTS assay, known for its sensitivity, identified six compounds (BTA-1 , BTA-4 , BTA-5 , BTA-8 , BTA-11 , and BTA-12 ) with significant antioxidant potential. derpharmachemica.com

In another study, newly synthesized 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones were evaluated for their antioxidant properties. These compounds demonstrated potent scavenging activities against DPPH and ABTS radicals, as well as a strong capacity to inhibit lipid peroxidation. researchgate.net Notably, compound 4a , which has methyl groups at both R(1) and R(2) positions, was identified as the most potent antioxidant in this series. researchgate.net

Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives

| Compound | Assay | Activity |

|---|---|---|

| BTA-1 | DPPH | Better than ascorbic acid at 40 µg/ml |

| BTA-5 | DPPH | Better than ascorbic acid at 60 µg/ml |

| BTA-8 | DPPH | Comparable to ascorbic acid at 80 µg/ml |

| BTA-1, 4, 5, 8, 11, 12 | ABTS | Good antioxidant potential |

| 4a | DPPH, ABTS, Lipid Peroxidation Inhibition | Most potent in its series |

This table is a compilation of data from studies on the antioxidant properties of benzothiazole derivatives. derpharmachemica.comresearchgate.net

Neuroprotective and Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.govnih.gov Benzothiazole derivatives are being explored for their potential to protect neurons and are considered promising candidates for the development of treatments for these conditions. nih.gov Natural products and their bioactive derivatives are also being investigated for their neuroprotective effects. nih.govnih.gov

Alzheimer's disease is a complex neurodegenerative disorder with multiple pathological factors. nih.gov A promising therapeutic strategy involves the use of multitarget-directed ligands (MTDLs) that can interact with several biological targets relevant to the disease. nih.govnih.gov

New benzothiazole-based derivatives have been designed as MTDLs. nih.gov One such compound, 3s , has shown potential as a multitargeting agent with inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.gov The development of dual-target inhibitors of cholinesterase and glycogen (B147801) synthase kinase-3β (GSK-3β) is also an emerging and promising strategy for modulating Alzheimer's disease. nih.gov

Protein kinases, such as cyclin-dependent kinase 5 (CDK5) and c-Jun N-terminal kinase (JNK), play a role in the pathology of Alzheimer's disease through processes like the hyperphosphorylation of tau protein. explorationpub.commdpi.com The inhibition of these kinases is being explored as a potential therapeutic approach. explorationpub.commdpi.com

Parkinson's disease is a neurodegenerative disorder affecting motor function. nih.gov Some Schiff bases of benzothiazole derivatives have demonstrated positive activity in models related to Parkinson's disease. rroij.com The neurotoxin MPTP is used to induce a condition in animal models that resembles Parkinson's disease for research purposes. wikipedia.org

Cholinesterase and Kinase Inhibition in Alzheimer's Disease Models

Antidiabetic Activity

Benzothiazole derivatives have shown potential as antidiabetic agents. researchgate.netnih.gov The development of new classes of medications to lower blood glucose is an active area of research for treating type 2 diabetes. nih.gov

A series of benzothiazole-pyrazolidinedione hybrids were synthesized and evaluated for their antidiabetic activity. nih.gov Docking studies suggested that appropriate substitutions on the benzothiazole ring could lead to favorable interactions with the peroxisome proliferator-activated receptor γ (PPARγ), a key target in diabetes treatment. nih.gov Several of the synthesized hybrids showed promising anti-hyperglycemic effects in rat models of type 2 diabetes, with some compounds being more potent than the standard drug. nih.gov

Antiviral Activity

The benzothiazole scaffold has been identified as a promising structure for the development of antiviral agents. researchgate.netresearchgate.net Derivatives of benzothiazole have demonstrated activity against a range of viruses. ontosight.airesearchgate.net

Research has shown that certain benzothiazole derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4, with some compounds achieving over 70% viral reduction in infected cell lines. Additionally, newly developed benzothiazolyl-pyridine hybrids have been evaluated for their antiviral activity against the H5N1 and SARS-CoV-2 viruses. nih.gov Compounds containing fluorine atoms, such as 8h , which has a trifluoromethyl group, exhibited high activity against the H5N1 virus and also showed inhibitory effects against SARS-CoV-2. nih.gov

Table 3: Antiviral Activity of a Selected Benzothiazole Analog

| Compound | Virus | Activity |

|---|---|---|

| 8h | H5N1 | 93% inhibition at 0.5 µmol/µL |

| 8h | SARS-CoV-2 | IC50 of 3.669 µM |

Data from a study on benzothiazolyl-pyridine hybrids. nih.gov

Enzyme Inhibition Studies

The benzothiazole scaffold is a recurring motif in the design of various enzyme inhibitors. The specific substitution pattern of this compound and its analogs has been investigated for its potential to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes.

Aryl Hydrocarbon Hydroxylase and Aminopyrine (B3395922) N-demethylase Inhibition

Research into the effects of benzothiazole derivatives on drug-metabolizing enzymes has revealed inhibitory activities. While direct studies on this compound are not extensively documented in readily available literature, investigations into its analogs provide significant insights. For instance, 6-methoxy-2-methylbenzothiazole, a structural analog, has been identified as a moderately potent inhibitor of both aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (APDM) in hepatic microsomes from phenobarbitone-induced rats. nih.gov This suggests that the benzothiazole core can interact with the active sites of these cytochrome P450 enzymes.

Further studies on a series of 6-substituted-2-aminobenzothiazoles demonstrated their role as in vitro inhibitors of microsomal mixed-function oxidase activity, specifically aminopyrine N-demethylase. nih.gov Kinetic analyses revealed that these compounds act as competitive inhibitors, suggesting that they vie with the substrate for binding to the active site of cytochrome P-450. nih.gov The inhibitory potency was found to be related to the hydrophobic character of the 6-substituent on the benzothiazole ring. nih.gov Although a direct quantitative relationship between spectral binding affinity and inhibition was not established, a strong correlation was observed between the inhibition potency (I50) and the ability of these derivatives to prevent the substrate (aminopyrine) from binding to cytochrome P-450. nih.gov

Protein Tyrosine Phosphatase 1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govmdpi.comrcsb.orgplos.org The benzothiazole scaffold has been explored for its potential in designing PTP1B inhibitors.

Several studies have focused on synthesizing and evaluating benzothiazole derivatives for their PTP1B inhibitory activity. In one such study, novel 2-substituted benzothiazole compounds were designed and synthesized. Among the synthesized compounds, a disubstituted para-bromobenzyl sulfonamide derivative demonstrated moderate biochemical potency with a Ki value of 1.4 μM. Molecular modeling studies were used to elucidate the structure-activity relationships (SAR) of these compounds.

In another investigation, benzothiazole benzimidazole (B57391) (S)-isothiazolidinone derivatives were discovered through peptidomimetic modification of a tripeptide PTP1B inhibitor. nih.gov These derivatives were found to be potent, competitive, and reversible inhibitors of PTP1B. nih.gov An X-ray co-crystal structure of one of the inhibitors complexed with PTP1B revealed that the benzothiazole benzimidazole moiety forms bidentate hydrogen bonds with Asp48 at the enzyme's active site. nih.gov

Furthermore, a series of N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivatives incorporating a benzothiazole moiety were synthesized and evaluated. researchgate.net A 5-chloro-substituted benzothiazole analog emerged as a significant PTP1B inhibitor with an IC50 of 1.88 µM, which was more potent than the reference standard suramin (B1662206) (IC50 ≥ 10 µM). researchgate.netptfarm.pl

The following table summarizes the PTP1B inhibitory activity of selected benzothiazole analogs:

| Compound/Analog Description | Inhibition Value (K_i or IC_50) | Reference |

| Disubstituted para-Bromobenzyl sulfonamide benzothiazole | K_i = 1.4 µM | |

| 5-Chloro substituted benzothiazole tetrazole acetamide (B32628) analog (NM-14) | IC_50 = 1.88 µM | researchgate.netptfarm.pl |

| JTT-551 (thiazole-containing compound) | K_i = 0.22 µM | nih.gov |

| Triacid 71 (peptidomimetic) | K_i = 0.22 µM | rcsb.org |

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport. nih.govmdpi.com Certain isoforms, such as CA IX and XII, are associated with tumors, making them targets for anticancer drug development. bau.edu.lbmdpi.com Benzothiazole-sulfonamides have emerged as a significant class of carbonic anhydrase inhibitors (CAIs). nih.govderpharmachemica.comrsc.org

Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides have demonstrated their inhibitory potential against several human (h) CA isoforms. derpharmachemica.com These compounds, derived from ethoxzolamide (B1671626) as a lead molecule, showed effective inhibition against the cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. derpharmachemica.com Several of these sulfonamides exhibited subnanomolar to low nanomolar, isoform-selective inhibition. derpharmachemica.com

For instance, against the widespread cytosolic hCA I and II, benzothiazole-based sulfonamides and carboxylic acids displayed a wide range of inhibitory constants (KIs), from nanomolar to micromolar ranges. bau.edu.lb In a study of secondary sulfonamide derivatives with a benzothiazole scaffold, some compounds were found to inhibit hCA I and hCA II more effectively than the standard drug acetazolamide. rsc.org

The inhibitory activity of selected benzothiazole-sulfonamide analogs against various human carbonic anhydrase isoforms is presented in the table below:

| Compound/Analog Description | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA VII (K_I in nM) | Reference |

| 2-Amino-benzothiazole-6-sulfonamide | 45.4 | 8.3 | 3.7 | 42.2 | derpharmachemica.com |

| 2-Amino-benzothiazole-5-sulfonamide | 258.1 | 15.6 | 38.2 | 92.3 | derpharmachemica.com |

| 2-Amino-7-bromo-benzothiazole-5-sulfonamide | 98.3 | 4.1 | 29.5 | 0.8 | derpharmachemica.com |

| Benzothiazole-based sulphonamide 8a | 61.5 | 5.9 | 9.5 | - | bau.edu.lb |

| Benzothiazole-based sulphonamide 8b | >100,000 | 10,210 | >100,000 | - | bau.edu.lb |

| Benzothiazole-based sulphonamide 8c | 112.3 | 12.1 | 25.1 | - | bau.edu.lb |

| Secondary sulfonamide with benzothiazole scaffold (Comp 4) | 6.2 | 25 | - | - | rsc.org |

| Secondary sulfonamide with benzothiazole scaffold (Comp 5) | 52 | 171 | - | - | rsc.org |

Other Investigated Biological Activities

Beyond enzyme inhibition, this compound and its analogs have been explored for other pharmacological properties, including their potential as anthelmintic and anticonvulsant agents.

Anthelmintic Activity

Helminthiasis, or parasitic worm infection, remains a significant global health issue. nih.gov The benzothiazole nucleus is a structural component of some compounds investigated for their anthelmintic properties.

Research has been conducted on various substituted benzothiazoles to evaluate their efficacy against parasitic worms. For example, a series of new O-substituted 6-methoxybenzothiazole-2-carbamates were designed and synthesized as potential anthelmintics. nih.govrsc.org In vitro evaluation of these compounds against paramphistomum, a type of rumen fluke, revealed that some carbamate (B1207046) derivatives exhibited notable activity. nih.govrsc.org One compound, methyl 6-[(5-(4-bromophenacylsulfanyl)- bau.edu.lbderpharmachemica.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to be as potent as the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.govrsc.org

In another study, novel 6-fluoro benzothiazole substituted thiazolidinones were synthesized and screened for their anthelmintic activity. derpharmachemica.com While some of the synthesized compounds showed good activity against earthworms, their efficacy was less than that of the standard drug albendazole. derpharmachemica.com Additionally, the synthesis of 2-heteroaromatic-substituted isothiocyanatobenzothiazoles has been described, with some derivatives showing nematocidal activity in sheep. nih.gov

Anticonvulsant Activity

The search for new and effective treatments for epilepsy has led to the investigation of a wide range of chemical scaffolds, including benzothiazole derivatives. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to prevent seizures in animal models.

Studies utilizing the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs, have shown that certain derivatives of this compound possess significant anticonvulsant effects. Notably, some of these derivatives exhibited better protective indices compared to the standard anticonvulsant drug sodium valproate, indicating a potentially wider margin between the effective dose and the dose causing neurotoxicity.

In a study of novel benzothiazole derivatives, two compounds, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j), were identified as the most potent anticonvulsants in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com These compounds also demonstrated lower neurotoxicity, resulting in higher protective index (PI) values. mdpi.com

The anticonvulsant activity of selected benzothiazole analogs is detailed in the table below:

| Compound | MES Test (ED_50 mg/kg) | scPTZ Test (ED_50 mg/kg) | Neurotoxicity (TD_50 mg/kg) | Protective Index (PI) (MES/scPTZ) | Reference |

| Compound 5i | 50.8 | 76.0 | 455.2 | 8.96 / 5.99 | mdpi.com |

| Compound 5j | 54.8 | 52.8 | 489.8 | 8.94 / 9.28 | mdpi.com |

| Carbamazepine (control) | 11.8 | 120.5 | 80.5 | 6.82 / 0.67 | mdpi.com |

| Phenytoin (control) | 9.5 | >300 | 69.1 | 7.27 / <0.23 | mdpi.com |

| Valproic Acid (control) | 216.9 | 350.5 | 400.9 | 1.85 / 1.14 | mdpi.com |

Muscle Relaxant Activities

While direct studies on the muscle relaxant properties of this compound are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been a subject of investigation for various pharmacological activities. Muscle relaxants are typically categorized as neuromuscular blockers, used in surgical procedures, or spasmolytics, which reduce muscle spasticity. nih.govijbcp.com The development of such agents often involves modifying core chemical structures to enhance desired biological effects. nih.gov For instance, research on other heterocyclic compounds has shown that specific substitutions can lead to significant muscle relaxant activity. nih.gov The evaluation of muscle relaxant effects is typically conducted using in vivo models, such as the rota-rod test in mice, to assess motor coordination. ijbcp.comijprajournal.com

Antihistaminic Activity

Thiazole derivatives, the parent class of this compound, have been investigated for a range of pharmacological effects, including antihistaminic properties. nih.gov The synthesis of various substituted thiazole ring systems has yielded compounds with diverse biological activities. nih.gov For example, certain thiazolidin-4-one derivatives, which can be synthesized from benzothiazole precursors, have been evaluated for antihistaminic activity. koreascience.kr The development of new antihistaminic agents often involves the synthesis of novel derivatives of existing pharmacologically active nuclei. sid.ir

Antiallergic Activity

Benzothiazole and its analogs are recognized for their wide array of biological activities, including antiallergic properties. semanticscholar.orgresearchgate.net The synthesis of novel compounds by modifying the benzothiazole structure is a common strategy in the search for new therapeutic agents. semanticscholar.org For example, derivatives of pyrimido pyrimidine, which can be fused with a benzothiazole ring, have been reported to possess antiallergic activities. orientjchem.org Research into other heterocyclic systems has demonstrated that specific structural modifications, such as the introduction of amide or oxadiazole substituents, can lead to potent antiallergic effects. nih.gov These studies often involve evaluating the compounds' ability to inhibit the release of allergic mediators or protect against their effects. nih.gov

Antileukemic Activity

Derivatives of the benzothiazole scaffold have shown potential as anticancer agents, with some studies reporting activity against various cancer cell lines. semanticscholar.org The indole (B1671886) moiety, when combined with a benzothiazole structure, has been associated with antileukemic activities. semanticscholar.org Research has focused on synthesizing hybrid compounds that incorporate the benzothiazole ring with other biologically active motifs to enhance their therapeutic profiles. semanticscholar.org

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govesisresearch.org These studies guide the design of more potent and selective drug candidates. dovepress.com Pharmacophore mapping, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. dovepress.comresearchgate.net

Impact of Substituent Modifications on Biological Profiles

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system. esisresearch.org

Position 2: Modifications at the 2-position of the benzothiazole ring are critical. The introduction of groups like amino, thiol, pyrazoline moieties, and phenyl groups with lipophilic substituents can enhance biological activity. Changes at this position commonly lead to alterations in the bioactivity of the compound. researchgate.net

Position 5: A methyl group at the 5-position, as seen in this compound, has been shown to increase the potency of compounds when combined with appropriate modifications at the 2-position. Electron-withdrawing groups at this position in some non-nucleoside fused heterocyclic compounds have been found to increase activity against certain fungi. esisresearch.org

Other Positions: Substituents at other positions also play a role. For example, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes when placed at the ortho and para positions. nih.gov

The following table summarizes the impact of various substituents on the biological activities of benzothiazole analogs:

| Compound/Derivative Class | Substituent/Modification | Biological Activity Impact | Reference |

| Benzothiazole Analogs | 2-amino, 2-thiol, 2-pyrazoline, 2-phenyl with lipophilic groups | Enhanced biological activity | |

| Benzothiazole Analogs | 5-methyl group | Increased potency with suitable 2-position modifications | |

| Benzothiazole-Phenyl Analogs | Ortho and para trifluoromethyl groups on phenyl ring | Well-tolerated by target enzymes | nih.gov |

| Non-nucleoside Fused Heterocycles | Electron-withdrawing groups at position 5 | Increased antifungal activity | esisresearch.org |

| 2,5,6-Trisubstituted Benzothiazoles | Isosteric heterocyclic nucleus and positions of substituents | Examined for effects on antimicrobial activity | esisresearch.org |

Research Applications of 2,5 Dimethylbenzothiazole in Advanced Materials Science

Development of Fluorescent Dyes and Markers

The benzothiazole (B30560) moiety is a well-established fluorophore, and its derivatives, including 2,5-Dimethylbenzothiazole, are integral to the synthesis of new fluorescent dyes. solubilityofthings.comchemimpex.com These dyes are notable for their applications in various domains, including as labels for biomolecules and components in optical technologies. researchgate.net The specific substitution pattern of this compound influences the electronic environment of the heterocyclic system, which in turn dictates its photophysical behavior and suitability for these applications.

Photophysical Properties and Solvatochromic Shifts

The fluorescence of dyes derived from this compound is characterized by their ability to absorb light at one wavelength and emit it at a longer wavelength. A key property of these dyes is their solvatochromism, which is the change in their absorption or emission spectra when dissolved in different solvents of varying polarity. researchgate.netnih.gov This phenomenon arises from the differential solvation of the molecule's electronic ground and excited states. nih.gov

In many benzothiazole-based dyes, an intramolecular charge transfer (ICT) occurs upon excitation. When the excited state is more polar than the ground state, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. rsc.orgmdpi.com This positive solvatochromism is a valuable property for creating chemical sensors, as the color of the fluorescence can provide information about the polarity of the molecule's microenvironment. rsc.org The difference between the maximum absorption and emission wavelengths is known as the Stokes shift, and large Stokes shifts are often observed in these systems, which is advantageous for minimizing self-absorption in practical applications. researchgate.net

Table 1: General Photophysical Characteristics of Benzothiazole-Based Dyes

| Property | Description | Significance in Research |

| Absorption Maximum (λ_abs) | The wavelength at which the dye absorbs light most strongly. | Determines the required excitation light source. |

| Emission Maximum (λ_em_) | The wavelength at which the dye emits light most intensely after excitation. | Defines the color of the fluorescence. |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. | A large Stokes shift is desirable to separate excitation and emission signals effectively. researchgate.net |

| Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Solvatochromism | The shift in spectral bands in response to changes in solvent polarity. | Enables the use of these dyes as environmental probes and sensors. nih.gov |

This table provides a generalized overview of photophysical properties relevant to fluorescent dyes based on the benzothiazole scaffold.

Applications in Optical Fibers and Polymer Treatment

The unique fluorescent properties of benzothiazole derivatives make them suitable for incorporation into advanced materials like polymer optical fibers (POFs). researchgate.net These dyes can be doped into the fiber core or cladding, creating photoluminescent polymer optical fibers (PL-POFs) that can absorb ambient light and re-emit it at a different wavelength, guiding it along the fiber. ethz.ch This technology is being explored for applications in light harvesting for solar energy, decorative lighting, and sensing. ethz.chmdpi.com For instance, the emission intensity or color of a dye-doped fiber could change in the presence of a specific chemical analyte. ethz.ch

In the field of polymer treatment, fluorescent dyes based on the benzothiazole scaffold are used to enhance material properties. Their thermal stability allows them to be incorporated into polymers processed at high temperatures. researchgate.net They can act as fluorescent probes to monitor polymerization processes or degradation. Furthermore, these compounds can improve the thermal stability and durability of materials like coatings and plastics. chemimpex.com

Electronic Materials Research

The delocalized π-electron system of the benzothiazole ring makes this compound and its derivatives promising candidates for research in electronic materials. These organic molecules can exhibit semiconductor properties, which are essential for the fabrication of various electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Benzothiazole derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs). frontiersin.orgunits.it In an OLED, a film of organic material emits light in response to an electric current. researchgate.netpku.edu.cn Benzothiazole-based compounds can function as the emissive layer (EML), the electron transport layer (ETL), or the host material within the device architecture. units.itpku.edu.cn The performance of an OLED, including its efficiency, color purity, and operational lifetime, is highly dependent on the molecular structure and electronic properties of the organic materials used. mdpi.comnih.gov The introduction of this compound into the molecular design of OLED materials can tune the emission color and improve charge transport characteristics. frontiersin.org

Nonlinear Optics (NLOs)

Materials with nonlinear optical (NLO) properties are crucial for technologies such as optical switching, data storage, and frequency conversion. nih.govmdpi.com Organic molecules featuring a donor-π-acceptor (D-π-A) structure can exhibit significant NLO responses. nih.gov The benzothiazole ring can act as an effective π-bridge or acceptor component in NLO chromophores. Research has shown that derivatives of this compound can be synthesized to create materials with high second-order hyperpolarizability, a key parameter for NLO applications. researchgate.net The delocalization of π-electrons across the molecule, facilitated by the benzothiazole system, is responsible for these properties. nih.gov

Table 2: Applications of this compound Derivatives in Electronic Materials

| Application Area | Role of Benzothiazole Derivative | Key Research Goal |

| OLEDs | Emissive Layer, Electron Transport Layer, Host Material | High efficiency, stable color, long device lifetime. frontiersin.orgpku.edu.cn |

| NLOs | Component of D-π-A Chromophores | High hyperpolarizability for optical switching and data processing. researchgate.netnih.gov |

Agricultural Chemical Development and Formulation

In addition to materials science, this compound serves as a key intermediate in the synthesis of various agrochemicals. solubilityofthings.comchemimpex.com The benzothiazole scaffold is present in a number of biologically active compounds, and its derivatives are explored for potential use as pesticides and herbicides. smolecule.com The specific structure of this compound provides a foundational molecule that can be chemically modified to create more complex and targeted agricultural products. solubilityofthings.com The goal of this research is to develop more effective and environmentally benign formulations to improve crop yields and protection.

Efficacy Enhancement Against Specific Pests

While this compound is primarily a building block for more complex active ingredients, the inherent biological activity of its core structure provides a strong foundation for developing potent agrochemicals. chemimpex.comsolubilityofthings.com Although specific efficacy data for this compound itself is limited in public literature, research into the parent compound, benzothiazole, demonstrates significant fungicidal properties. This highlights the potential of its derivatives in pest management.

A notable study investigated the volatile organic compounds (VOCs) produced by the endophytic bacterium Bacillus velezensis ZSY-1. canberra.edu.au This bacterium was found to release a variety of compounds with strong antifungal activity. Among these, benzothiazole was identified as a key active VOC. nih.govfrontiersin.orgnih.gov Laboratory bioassays confirmed its effectiveness against major plant pathogens, including Botrytis cinerea (the cause of grey mold) and Alternaria solani (the cause of early blight). canberra.edu.au The research recorded a 100% inhibition rate for benzothiazole against the mycelial growth of Botrytis cinerea under controlled conditions. nih.gov This level of efficacy underscores the potential of the benzothiazole scaffold, upon which this compound is built, for creating highly effective and targeted fungicides.

The table below details the research findings on the antifungal efficacy of benzothiazole and other volatile compounds identified from Bacillus velezensis ZSY-1. canberra.edu.au

Table 1: Antifungal Activity of Volatile Organic Compounds (VOCs) Against Plant Pathogens

| Volatile Compound | Target Pathogen | Mycelial Growth Inhibition Rate (%) |

|---|---|---|

| Benzothiazole | Botrytis cinerea | 100 |

| Benzothiazole | Alternaria solani | 81.1 |

| Pyrazine, 2,5-dimethyl- | Botrytis cinerea | 100 |

| Phenol (B47542), 4-chloro-3-methyl- | Botrytis cinerea | 100 |

| Phenol, 2,4-bis(1,1-dimethylethyl)- | Botrytis cinerea | 91.2 |

These findings suggest that by using this compound as a synthetic precursor, chemists can develop novel fungicides that leverage the proven antifungal power of the benzothiazole core to protect crops from devastating fungal diseases. scispace.com

Reduction of Environmental Toxicity Profiles in Agrochemicals